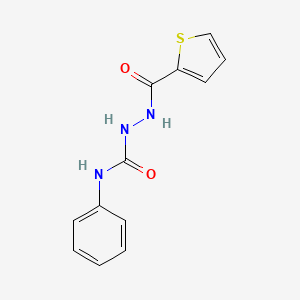

1-Phenyl-3-(thiophene-2-carbonylamino)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Phenyl-3-(thiophene-2-carbonylamino)urea” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been gaining attention due to their potential biological activities and are used by medicinal chemists to develop advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

科学的研究の応用

Structure and Chemical Reactivity

Research has explored the structural aspects and chemical reactivity of related compounds, highlighting the importance of urea derivatives in synthetic chemistry. For instance, studies on carbamoylated phenylaminopyridines reveal insights into nucleophilic reactions, supporting the structural assignment through spectroscopic techniques (Mørkved, 1986). Such foundational work underscores the reactivity of phenyl and thiophene substituted ureas, which could be leveraged in designing novel compounds with specific chemical properties.

Photocatalytic Applications

The integration of phenylurea into carbon nitride photocatalysts, as demonstrated by Zhang and Wang (2013), modifies the optical and electronic properties of graphitic carbon nitride, enhancing its photocatalytic activity for hydrogen evolution (Zhang & Wang, 2013). This application is particularly significant in the context of renewable energy sources, where efficient and stable photocatalysts are crucial for sustainable hydrogen production.

Anion Sensing and Detection

Research on urea-functionalized polymers illustrates their potential in anion sensing, showcasing the ability of such materials to undergo colorimetric responses upon anion binding. Poly(phenylacetylene) with urea groups, for example, exhibits a positive allosteric binding mode, enabling the detection of various anions through color changes, which has implications for environmental monitoring and chemical sensing applications (Sakai et al., 2010).

Plant Biology and Cytokinin Activity

Urea derivatives also play a role in plant biology, acting as cytokinin mimics to regulate plant growth and development. The study of urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, highlights their cytokinin-like activity, which can exceed that of traditional adenine compounds. This area of research offers valuable insights into developing new agricultural chemicals to enhance crop yields and manage plant growth (Ricci & Bertoletti, 2009).

作用機序

While the specific mechanism of action for “1-Phenyl-3-(thiophene-2-carbonylamino)urea” is not mentioned in the search results, it’s worth noting that many thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

将来の方向性

The future directions for “1-Phenyl-3-(thiophene-2-carbonylamino)urea” and related compounds involve further exploration of their potential biological activities. For instance, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized and evaluated for their potential anticancer effect . Compound 17d demonstrated the highest activity and can be considered as a promising scaffold for further optimization towards the development of new anticancer agents .

特性

IUPAC Name |

1-phenyl-3-(thiophene-2-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPVACPJTROCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)

![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)